N-(3-acetamidophenyl)piperidine-4-carboxamide
Overview
Description
“N-(3-Acetamidophenyl)piperidine-4-carboxamide”, commonly known as PAC, is a chemical compound with the molecular formula C17H22N2O2. It is a white crystalline powder that belongs to the family of piperidine carboxamides. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of PAC is represented by the InChI code: 1S/C14H19N3O2/c1-10(18)16-12-3-2-4-13(9-12)17-14(19)11-5-7-15-8-6-11/h2-4,9,11,15H,5-8H2,1H3,(H,16,18)(H,17,19) .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
PAC is a white crystalline powder. It has a molecular weight of 261.32 . The storage temperature is room temperature .Mechanism of Action
Target of Action
N-(3-acetamidophenyl)piperidine-4-carboxamide, also known as PAC , primarily targets DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
PAC interacts with DNA gyrase, inhibiting the enzyme’s activity . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription in bacteria . The disruption of these processes inhibits bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by PAC is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, PAC disrupts the supercoiling of DNA, a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA and ultimately inhibits their growth .
Result of Action
The result of PAC’s action is the inhibition of bacterial growth . By disrupting DNA replication, PAC prevents bacteria from proliferating . This makes PAC a potential candidate for the development of new antimicrobial drugs .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing interest in the development and study of piperidine derivatives like PAC.
Biochemical Analysis
Biochemical Properties
N-(3-acetamidophenyl)piperidine-4-carboxamide interacts with various enzymes and proteins. Specifically, it has been found to inhibit the wild-type DNA gyrase in Mycobacterium abscessus . The nature of this interaction is inhibitory, causing DNA gyrase-mediated DNA damage .
Cellular Effects
The effects of this compound on cells are significant. It has bactericidal and antibiofilm activity, showing its influence on cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism by causing DNA damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It inhibits the DNA gyrase enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function
Metabolic Pathways
Properties
IUPAC Name |
N-(3-acetamidophenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10(18)16-12-3-2-4-13(9-12)17-14(19)11-5-7-15-8-6-11/h2-4,9,11,15H,5-8H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECJHYGKHUEFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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